molecular formula C4H3Cl2N3O B13984965 3-amino-4,5-dichloro-1H-pyridazin-6-one

3-amino-4,5-dichloro-1H-pyridazin-6-one

Cat. No.: B13984965
M. Wt: 179.99 g/mol
InChI Key: SICRNVONOXVSRQ-UHFFFAOYSA-N
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Description

3-amino-4,5-dichloro-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. The presence of amino and dichloro substituents on the pyridazinone ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5-dichloro-1H-pyridazin-6-one typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5-dichloro-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino or alkoxy derivatives .

Scientific Research Applications

3-amino-4,5-dichloro-1H-pyridazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-amino-4,5-dichloro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

3-amino-4,5-dichloro-1H-pyridazin-6-one can be compared with other pyridazinone derivatives, such as:

Properties

Molecular Formula

C4H3Cl2N3O

Molecular Weight

179.99 g/mol

IUPAC Name

3-amino-4,5-dichloro-1H-pyridazin-6-one

InChI

InChI=1S/C4H3Cl2N3O/c5-1-2(6)4(10)9-8-3(1)7/h(H2,7,8)(H,9,10)

InChI Key

SICRNVONOXVSRQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NN=C1N)Cl)Cl

Origin of Product

United States

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